4-ethyl-N-[2-methoxy-4-(methylsulfanyl)butyl]benzene-1-sulfonamide
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Overview
Description
4-ethyl-N-[2-methoxy-4-(methylsulfanyl)butyl]benzene-1-sulfonamide is an organic compound with a complex structure that includes an ethyl group, a methoxy group, a methylsulfanyl group, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-[2-methoxy-4-(methylsulfanyl)butyl]benzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Nitration: of benzene to form nitrobenzene.
Reduction: of nitrobenzene to aniline.
Sulfonation: of aniline to form sulfanilamide.
Alkylation: of sulfanilamide with 4-(methylsulfanyl)butyl bromide.
Methoxylation: of the resulting product to introduce the methoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-[2-methoxy-4-(methylsulfanyl)butyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
4-ethyl-N-[2-methoxy-4-(methylsulfanyl)butyl]benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-ethyl-N-[2-methoxy-4-(methylsulfanyl)butyl]benzene-1-sulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological molecules, while the methoxy and methylsulfanyl groups can influence the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
4-ethyl-N-[2-methoxy-4-(methylsulfanyl)butyl]benzene-1-sulfonamide: can be compared to other sulfonamide derivatives such as:
Uniqueness
The unique combination of functional groups in this compound provides it with distinct chemical and physical properties. The presence of both methoxy and methylsulfanyl groups can enhance its reactivity and potential interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-ethyl-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3S2/c1-4-12-5-7-14(8-6-12)20(16,17)15-11-13(18-2)9-10-19-3/h5-8,13,15H,4,9-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBIWVIBBXLAMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NCC(CCSC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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